molecular formula C23H24N4O2S B2510315 N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1052666-91-7

N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2510315
CAS No.: 1052666-91-7
M. Wt: 420.53
InChI Key: OXBJKGYDZZCOCX-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide features a unique scaffold combining an imidazo[1,2-c]quinazolinone core, a sulfanyl linker, and a 3,5-dimethylphenyl acetamide moiety. The sulfanyl group (-S-) enhances molecular flexibility and may influence binding interactions, while the 3,5-dimethylphenyl substituent likely improves lipophilicity and target specificity. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve coupling reactions (e.g., diazonium salt additions or thioether formations) similar to those described for structurally related acetamides .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-13(2)20-22(29)27-21(26-20)17-7-5-6-8-18(17)25-23(27)30-12-19(28)24-16-10-14(3)9-15(4)11-16/h5-11,13,20H,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBJKGYDZZCOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazo[1,2-c]quinazoline backbone, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of imidazo[1,2-c]quinazolines through cyclization reactions and subsequent modifications to introduce the desired functional groups.

Synthesis Overview

  • Starting Materials : Substituted anilines and chloroacetyl chloride.
  • Key Reactions : Bimolecular nucleophilic substitution (SN2) and cyclization reactions.

Recent studies have demonstrated efficient synthetic routes under mild conditions, allowing for the generation of various substituted imidazo[1,2-c]quinazolines that can be further functionalized to yield derivatives like N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide .

Antidiabetic Potential

One of the primary applications of this compound is as an α-glucosidase inhibitor. This activity is crucial for managing type 2 diabetes by regulating blood glucose levels. In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibition against α-glucosidase with IC₅₀ values ranging from 50.0 µM to 268.25 µM .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This makes it a candidate for further development as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and target enzymes such as α-glucosidase. These studies help confirm structure–activity relationships (SAR) and provide insights into how structural modifications can enhance biological activity .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic animal models, administration of this compound resulted in significant reductions in postprandial blood glucose levels compared to untreated controls. This underscores its potential as a therapeutic agent in diabetes management.

Case Study 2: Cancer Cell Line Studies

In vitro assays using various cancer cell lines demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations. Flow cytometry analyses indicated that treated cells showed increased rates of apoptosis compared to controls .

Activity TypeTargetIC₅₀ (µM)Reference
α-glucosidase InhibitionDiabetes Management50.0 - 268.25
Antitumor ActivityCancer Cell LinesMicromolar Range

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared below based on heterocyclic cores, substituents, and functional groups:

Compound Name / ID Core Structure Key Substituents/Functional Groups Potential Applications
Target Compound Imidazo[1,2-c]quinazolinone 3-oxo, 2-(propan-2-yl), sulfanyl, 3,5-dimethylphenyl Kinase inhibition, Antimicrobial
2-Cyano-N-(4-sulfamoylphenyl)acetamides (13a–e) Cyanoacetamide Sulfamoylphenyl, arylhydrazones (e.g., 4-methyl, 4-OCH₃) Anticancer, Enzyme inhibition
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indole, thioacetamide Antifungal, Antibacterial
Oxadixyl (from ) Oxazolidinyl 2,6-dimethylphenyl, methoxy Fungicide
2-[[4-Amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide 1,2,4-Triazole 3-(propan-2-yloxy)phenyl, amino Antiviral, Antifungal
Key Observations:
  • Substituent Effects : The 3,5-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl in oxadixyl , which may alter steric interactions in enzyme binding pockets.
  • Functional Groups: Sulfanyl linkages are shared with oxadiazole-based acetamides , but the target’s 3-oxo group could introduce hydrogen-bonding capabilities absent in cyanoacetamides .

Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A dimethylphenyl group
  • An imidazoquinazoline moiety
  • A sulfanyl group linked to an acetamide

The molecular formula is C19H22N4OSC_{19}H_{22}N_4OS, with a molecular weight of 358.47 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : These compounds often inhibit cell proliferation in various cancer cell lines. For instance, studies show significant inhibition rates against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 1.20 to 1.80 µM for related quinazoline derivatives .
  • Antioxidant Properties : The compound has demonstrated radical scavenging activity in DPPH assays, indicating potential protective effects against oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have shown promising results in reducing inflammation markers in vitro, suggesting a broader therapeutic application beyond oncology .

Case Studies

  • Cell Viability Assays : In a study involving MCF-10A non-tumorigenic cells, compounds similar to this compound were tested for cytotoxicity. The results indicated no significant cytotoxic effects at concentrations up to 50 µM, maintaining cell viability above 86% .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the N-3 position of the quinazoline moiety significantly influenced antiproliferative activity. Compounds with allyl groups showed enhanced potency compared to ethyl or phenyl substitutions .

Data Tables

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound 18MCF-71.20Anticancer
Compound 19A5491.80Anticancer
Compound 20MCF10A>50Non-cytotoxic
N-(3,5-Dimethylphenyl)-...VariousVariesAntioxidant

Discussion

The biological activity of this compound suggests significant potential as an anticancer agent due to its ability to inhibit cell proliferation while exhibiting low toxicity towards non-cancerous cells. The antioxidant properties further enhance its therapeutic profile.

Q & A

Q. How can compound stability be enhanced for long-term storage and bioassays?

  • Methodological Answer : Lyophilization improves stability of hygroscopic intermediates. Antioxidants (e.g., BHT) prevent sulfanyl oxidation. Storage under inert gas (N₂ or Ar) in amber vials at -20°C minimizes photodegradation. Accelerated stability studies (40°C/75% RH) identify degradation pathways .

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